(5-(4-Fluorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
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Overview
Description
(5-(4-Fluorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for scientific research.
Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to understand molecular structures and interactions. The crystal structure of a related compound was determined, which can provide insights into the behavior of similar molecules . This application is crucial for designing drugs with specific target interactions.
Synthesis of Pharmaceutical Intermediates
It serves as an intermediate in the synthesis of complex pharmaceuticals. For example, a related fluorophenyl compound is a key intermediate in the production of the cholesterol-lowering drug atorvastatin, the active ingredient in Lipitor® . This showcases the compound’s role in creating life-saving medications.
Anticancer Research
Compounds with similar structures have shown cytotoxic effects against lung carcinoma cells . This suggests that (5-(4-Fluorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione could be explored for potential anticancer properties.
Organic Synthesis Methodology
The compound’s furan moiety is valuable in organic synthesis. It has been used in multicomponent reactions to create diverse organic products, demonstrating its utility in constructing complex molecules . This is important for developing new synthetic routes in organic chemistry.
Biological Potential of Indole Derivatives
Indole derivatives, which share structural similarities with the compound , have been studied for their biological potential, including anti-HIV properties . This indicates that the compound could be investigated for similar biological activities.
Enzyme Inhibition Studies
Due to its structural complexity, the compound could be used in enzyme inhibition studies to develop new inhibitors for various biological targets. While specific studies on this compound are not available, its structural analogs have been used to inhibit enzymes like HMG-CoA reductase .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Pharmacokinetics
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also have a broad spectrum of biological activities.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds.
properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-7-5-15(6-8-16)19-9-10-20(28-19)21(29)24-13-11-23(12-14-24)17-3-1-2-4-18(17)25(26)27/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEJQBUMQOLJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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